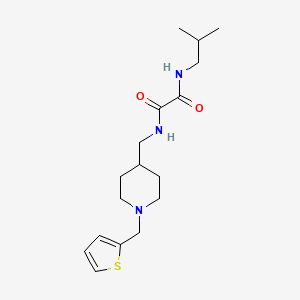

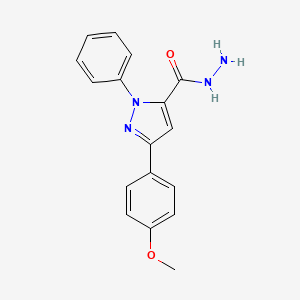

N1-isobutyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-isobutyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide, also known as THIP or Gaboxadol, is a drug that belongs to the class of sedative-hypnotics. It was first synthesized in the 1980s and has been extensively studied for its potential use in treating insomnia and other sleep disorders.

科学的研究の応用

Aromatase Inhibitors

This compound belongs to a broader class of molecules studied for their inhibitory effects on aromatase, an enzyme involved in the biosynthesis of estrogens. Research has explored derivatives of similar structures for their potential in treating hormone-dependent conditions like breast cancer by inhibiting estrogen production. For example, Hartmann and Batzl (1986) synthesized and evaluated a series of 3-alkyl-substituted compounds for their inhibitory activity on human placental aromatase, aiming at better treatment options for hormone-dependent breast cancer (Hartmann & Batzl, 1986).

Copper-Catalyzed Coupling Reactions

In organic synthesis, copper-catalyzed coupling reactions are fundamental for constructing complex molecules. The use of N,N'-bis(thiophen-2-ylmethyl)oxalamide as a catalyst in such reactions demonstrates its utility in synthetic chemistry. De, Yin, and Ma (2017) have shown that Cu2O coupled with this compound can effectively catalyze Goldberg amidation, offering a versatile method for creating a wide array of amide compounds, which are crucial in drug development and material science (De, Yin, & Ma, 2017).

HIV-1 Neutralization

Research into compounds that can enhance the neutralization of HIV-1 is crucial for developing new treatments. Compounds structurally related to N1-isobutyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide have been investigated for their potential to expose neutralization epitopes on HIV-1, making the virus more susceptible to the immune response. Yoshimura et al. (2010) found that specific low-molecular-weight compounds could enhance the binding of anti-gp120 monoclonal antibodies to the HIV-1 envelope protein, suggesting potential applications in HIV-1 therapy (Yoshimura et al., 2010).

Thrombin Inhibition

The inhibition of thrombin, an enzyme involved in blood coagulation, is a critical target for anticoagulant drugs. Isomers of compounds with structural similarities to this compound have been synthesized and evaluated for their thrombin inhibitory activity, highlighting the importance of stereochemistry in developing potent anticoagulants. Okamoto et al. (1981) synthesized four stereoisomers of a related compound, demonstrating varied inhibitory potencies, which underscores the compound's potential application in anticoagulant drug development (Okamoto et al., 1981).

特性

IUPAC Name |

N'-(2-methylpropyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2S/c1-13(2)10-18-16(21)17(22)19-11-14-5-7-20(8-6-14)12-15-4-3-9-23-15/h3-4,9,13-14H,5-8,10-12H2,1-2H3,(H,18,21)(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQAPYOMBRWYDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(=O)NCC1CCN(CC1)CC2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2402292.png)

![Methyl 4-[[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate](/img/structure/B2402296.png)

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2402297.png)

![2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2402299.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2402303.png)

![2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2402304.png)

![1-(4-Methoxyphenyl)-N-[3-[(3-methoxyphenyl)methylcarbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2402305.png)

![1,3,2-Dioxaborolane, 2-[2-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2402312.png)